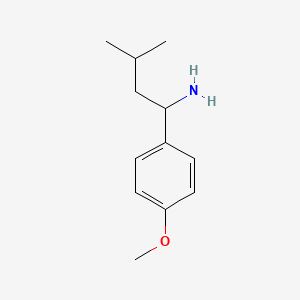![molecular formula C21H26N2O2S B2392160 1-(Adamantan-1-yl)-3-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]urea CAS No. 2177366-48-0](/img/structure/B2392160.png)
1-(Adamantan-1-yl)-3-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Adamantan-1-yl)-3-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]urea is a chemical compound that has gained significant attention in scientific research due to its unique structure and potential applications. This compound is a derivative of urea and contains a combination of furan, thiophene, and adamantane moieties. In
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Chemical Synthesis and Derivatives : The work by Abdelrazek et al. (2010) discusses the synthesis of novel pyridine and naphthyridine derivatives from furan- and thiophen-ethylidene malononitriles, showcasing the versatility of these compounds in creating complex molecules for potential applications in drug development and materials science (Abdelrazek et al., 2010).
Quantum Analysis of Noncovalent Interactions : El-Emam et al. (2020) have explored the nature of noncovalent interactions in adamantane-1,3,4-thiadiazole derivatives through crystallography and quantum theory, contributing to our understanding of molecular stability and interactions, which are crucial for designing more efficient molecules for specific scientific and industrial applications (El-Emam et al., 2020).
Advanced Materials Development : The synthesis and properties of N,N′-disubstituted ureas containing adamantane have been studied by Danilov et al. (2020), highlighting the potential of these compounds in developing new materials with unique physical and chemical properties (Danilov et al., 2020).
Biological and Pharmacological Applications
Anticancer and Antimicrobial Properties : Orzeszko et al. (2004) have synthesized adamantylated pyrimidines, which were found to possess significant anticancer and antimicrobial properties, suggesting their potential as therapeutic agents (Orzeszko et al., 2004).
Antimicrobial and Anti-Proliferative Activities : Al-Mutairi et al. (2019) reported on the synthesis of adamantane-1-yl derivatives with marked broad-spectrum antibacterial activities and significant anti-proliferative activity against tumor cell lines, demonstrating the applicability of these compounds in medical research and drug development (Al-Mutairi et al., 2019).
Propiedades
IUPAC Name |
1-(1-adamantyl)-3-[2-(furan-2-yl)-2-thiophen-3-ylethyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2S/c24-20(23-21-9-14-6-15(10-21)8-16(7-14)11-21)22-12-18(17-3-5-26-13-17)19-2-1-4-25-19/h1-5,13-16,18H,6-12H2,(H2,22,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKATZAJAMHSBLM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)NCC(C4=CSC=C4)C5=CC=CO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methoxy-N-[(1Z)-3-[(3-methylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]benzenesulfonamide](/img/structure/B2392077.png)
![3-[N-methyl-4-[(Z)-(1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]anilino]propanenitrile](/img/structure/B2392078.png)
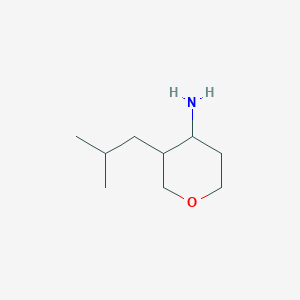
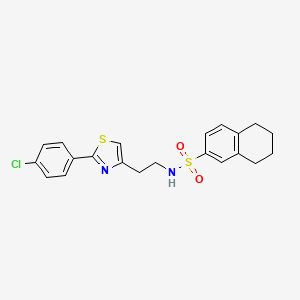
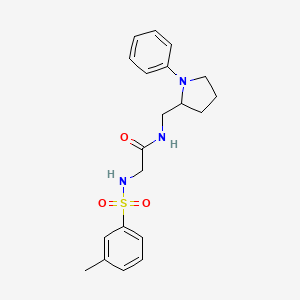
![N-[(1S)-1-(4-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride](/img/structure/B2392083.png)
![(E)-3-[5-chloro-3-methyl-1-[3-(trifluoromethyl)phenyl]pyrazol-4-yl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B2392084.png)
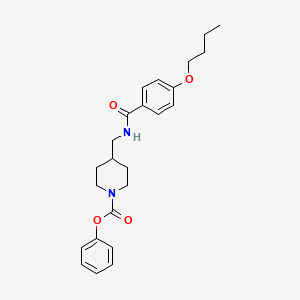
amine](/img/structure/B2392088.png)
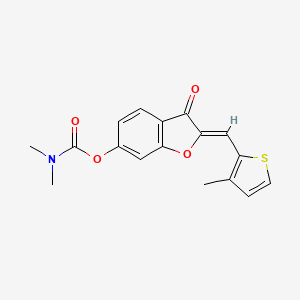
![7-((2-chlorobenzyl)thio)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2392091.png)
![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-dimethylbenzenesulfonamide](/img/structure/B2392092.png)

